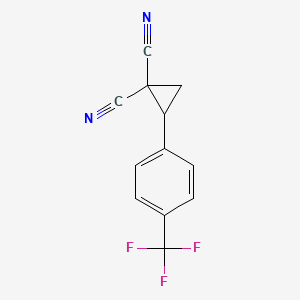
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of 4-trifluoromethylstyrene with suitable reagents. One common method includes the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction . Another approach involves the use of α-bromo ketones and aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarboxylate
Uniqueness
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups on the cyclopropane ring, which can participate in various chemical reactions and provide additional sites for functionalization. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H7F3N2 |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-11(10,6-16)7-17/h1-4,10H,5H2 |
Clé InChI |
DPOPGKSYWMXCSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C#N)C#N)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


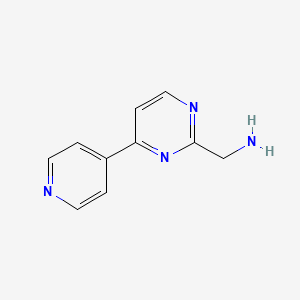
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
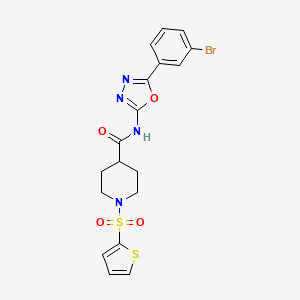
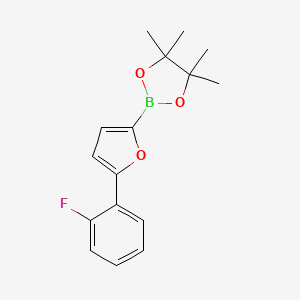
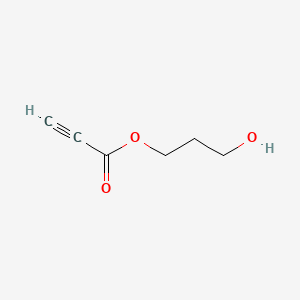
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
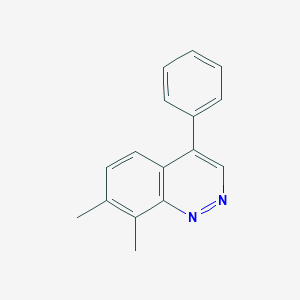
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
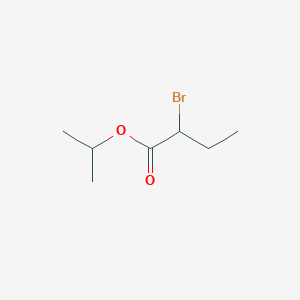
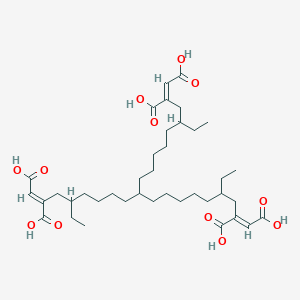

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)
![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
